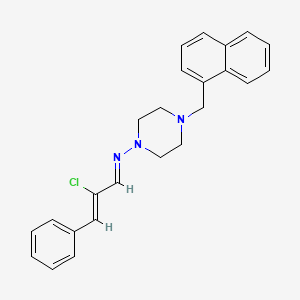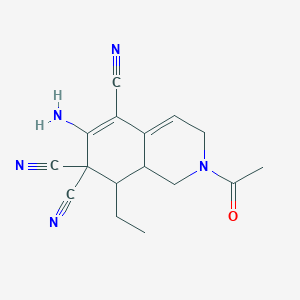![molecular formula C19H22N2O B5562066 N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B5562066.png)
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine is a synthetic organic compound with the molecular formula C19H22N2O It is characterized by the presence of a cinnamyl group and a morpholinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine typically involves the reaction of cinnamyl chloride with N-[4-(4-morpholinyl)phenyl]amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antinociceptive and anticonvulsant agent.
Mechanism of Action
The mechanism of action of N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neuronal excitability, possibly through the inhibition of voltage-gated ion channels or interaction with neurotransmitter receptors. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with the central nervous system .
Comparison with Similar Compounds
N-cinnamyl-N-[4-(4-morpholinyl)phenyl]amine can be compared with other cinnamoyl derivatives and morpholine-containing compounds:
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(E)-3-phenylprop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-5-17(6-3-1)7-4-12-20-18-8-10-19(11-9-18)21-13-15-22-16-14-21/h1-11,20H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJQUZWRLMUGC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)
![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)
![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![N-CYCLOPENTYL-2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B5562047.png)
![2-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5562051.png)
![N-[(3R,4S)-4-cyclopropyl-1-(3-methoxypropanoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B5562086.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

